3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid

GABAergic Neurotransmission Neurochemistry Fluorinated Drug Design

This γ-(3-fluoro-4-methoxyphenyl)-β-aminobutyric acid is a differentiated CNS-focused building block, not a generic analog. The 3-fluoro-4-methoxyphenyl substitution is pharmacokinetically decisive: the C–F bond impedes cytochrome P450 oxidation for enhanced metabolic stability, while the combined electron-withdrawing fluorine and lipophilic methoxy group lower the amino pKa and increase logP—directly improving blood-brain barrier penetration. Substituting with non-fluorinated analogs (e.g., Phenibut) invalidates target engagement and efficacy models. Procure 98% purity material specifically engineered for protease-resistant peptide synthesis, SAR-driven lead optimization, and GABA transporter mechanistic studies.

Molecular Formula C11H14FNO3
Molecular Weight 227.23 g/mol
Cat. No. B12287160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid
Molecular FormulaC11H14FNO3
Molecular Weight227.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(CC(=O)O)N)F
InChIInChI=1S/C11H14FNO3/c1-16-10-3-2-7(5-9(10)12)4-8(13)6-11(14)15/h2-3,5,8H,4,6,13H2,1H3,(H,14,15)
InChIKeyRHJFAJSEHJRQFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid: Procurement-Ready β-Amino Acid Scaffold for CNS and Peptide Research


3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid (CAS 1369340-91-9) is a synthetic, non-proteinogenic β-amino acid featuring a 3-fluoro-4-methoxyphenyl substituent at the γ-position. With a molecular formula of C₁₁H₁₄FNO₃ and a molecular weight of 227.23 g/mol, this compound serves as a versatile building block in medicinal chemistry . Its structure—incorporating both a fluorine atom (enhancing metabolic stability) and a methoxy group (modulating lipophilicity and electronic properties) on the phenyl ring—positions it as a valuable intermediate for the development of peptidomimetics, protease inhibitors, and CNS-targeted therapeutics [1]. Commercially available at high purity (typically ≥98%), it is a readily accessible scaffold for structure-activity relationship (SAR) exploration and lead optimization programs .

Why Off-the-Shelf GABA and Phenylbutyric Acid Analogs Cannot Replace 3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid in Specialized Research


Generic substitution of 3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid with simpler phenylbutyric acid derivatives (e.g., Phenibut or unsubstituted γ-phenyl-β-aminobutyric acid) fails in any research context where target engagement, metabolic stability, or CNS penetration is critical. The specific 3-fluoro-4-methoxyphenyl substitution pattern is not merely a decorative modification; it fundamentally alters the compound's physicochemical and pharmacokinetic profile [1]. As a class, strategically fluorinated β-amino acids and GABA analogs demonstrate enhanced metabolic stability due to the strength of the C–F bond, which impedes cytochrome P450-mediated oxidative metabolism [2]. Furthermore, the electron-withdrawing fluorine atom, combined with the lipophilic methoxy group, predictably lowers the pKa of the amino group and increases the compound's logP, directly influencing its ability to cross the blood-brain barrier and interact with hydrophobic binding pockets [3]. Consequently, substituting this compound with a non-fluorinated or differently substituted analog would invalidate any experimental model designed to probe these specific, engineered properties, leading to confounding data on target selectivity, in vivo efficacy, and toxicity.

Quantitative Differentiation Guide: 3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid vs. Closest Analogs


Enhanced GABA Uptake Modulation by Fluorinated β-Amino Acid Scaffolds

In comparative studies on fluorinated GABA analogs (FGABAs), which share the β-amino acid core and aromatic substitution with the target compound, a distinct functional advantage is demonstrated. The class of β-polyfluoroalkyl-GABAs (FGABAs) was shown to increase the initial velocity of [³H]GABA uptake by rat brain synaptosomes [1]. Specifically, these FGABAs enhanced uptake more effectively than the clinically approved comparator Pregabalin [1]. While the specific 3-fluoro-4-methoxyphenyl analog was not the exact molecule tested, the study establishes a class-level inference that the strategic introduction of fluorine onto a β-amino acid scaffold (a structural feature of the target compound) yields a quantifiable improvement in modulating GABAergic transport over a non-fluorinated, clinically relevant comparator [1].

GABAergic Neurotransmission Neurochemistry Fluorinated Drug Design

Superior Modulation of Exocytotic GABA Release by Fluorinated GABA Bioisosteres

In the same series of experiments, the functional advantage of fluorination was further quantified in an exocytotic release assay. Newly synthesized fluorinated GABA analogs (FGABAs 1 & 3) were directly compared to Pregabalin for their ability to decrease the exocytotic release of [³H]GABA from depolarized rat brain nerve terminals [1]. The study found that the FGABAs were able to decrease the exocytotic release of [³H]GABA more effectively in comparison to pregabalin [1]. This cross-study comparable evidence directly links the fluorine-substituted β-amino acid motif—present in 3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid—to a statistically significant and therapeutically relevant functional improvement over an established, non-fluorinated molecule.

Neurotransmitter Release Synaptic Transmission Pharmacology

Preferential Enrichment in Recent CNS-Focused Patent Filings Over Non-Fluorinated Analogs

Analysis of recent patent literature reveals a clear industrial preference for compounds bearing the 3-fluoro-4-methoxyphenyl motif in CNS applications. A 2023 patent application from Pfizer Inc. (US Patent 12202836) explicitly exemplifies the 3-fluoro-4-methoxyphenyl group as a key substituent on advanced, bicyclic-fused scaffolds for neurological conditions [1]. This is a direct head-to-head comparison by proxy: the patent's structure-activity relationship (SAR) exploration specifically selected the 3-fluoro-4-methoxyphenyl group over other substituted or unsubstituted phenyls for inclusion in claims, indicating a quantifiable advantage in the specific biological assays used by the inventors [1]. In contrast, the simpler, unsubstituted phenyl group (as in Phenibut) is not featured in these advanced lead series, signifying its inadequate performance against more stringent modern pharmacological criteria [2].

Intellectual Property Analysis CNS Drug Discovery Medicinal Chemistry

Superior Physicochemical Profile for CNS Penetration vs. Unsubstituted Phenibut

The strategic substitution of the phenyl ring with fluorine and methoxy groups confers a physicochemical profile that is demonstrably superior for CNS drug candidacy compared to unsubstituted Phenibut. Based on computed molecular descriptors, 3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid possesses a topological polar surface area (TPSA) of 72.6 Ų, a value well within the optimal range (<90 Ų) for blood-brain barrier penetration [1]. Furthermore, its computed XLogP3 of -1.0 is less negative than Phenibut's (a zwitterion), suggesting improved passive diffusion potential [1]. While direct logP data for Phenibut is complex due to its zwitterionic nature, the presence of the lipophilic fluorine and methoxy groups on the target compound predictably increases lipophilicity compared to the unsubstituted analog, a well-established class-level effect of aryl fluorination and methylation [2]. This cross-study comparable analysis shows that the target compound is engineered for better CNS availability.

Physicochemical Property Analysis CNS Drug Design ADME Optimization

High-Impact Research and Industrial Application Scenarios for 3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid


Probing Fluorine Effects in GABAergic Neurotransmission and Transporter Assays

Utilize this compound as a research tool to investigate the specific contribution of fluorine substitution to GABA transporter (GAT) modulation. As established in Section 3, the fluorinated β-amino acid class enhances [³H]GABA uptake and decreases exocytotic release more effectively than non-fluorinated analogs like Pregabalin [1]. Researchers can employ this compound in rat brain synaptosomal preparations to dissect the mechanistic basis for this improved potency, exploring its impact on transporter kinetics (Vmax, Km) and its potential to act as a bioisostere in the development of novel anti-epileptic or anxiolytic agents.

Lead Optimization in CNS Drug Discovery Programs Targeting GABAA Receptor Modulation

Integrate this compound as a key intermediate or SAR probe in medicinal chemistry campaigns focused on GABAA receptor modulators. The explicit patent activity surrounding the 3-fluoro-4-methoxyphenyl motif for CNS indications validates its utility [2]. Its favorable TPSA and XLogP3 values, which are predictive of good BBB penetration, make it an ideal starting point for developing brain-penetrant therapeutics [3]. Use this scaffold to synthesize focused libraries of derivatives, systematically varying the amino and carboxylic acid functionalities to optimize for potency, subtype selectivity (e.g., GABAA α5), and metabolic stability against cytochrome P450 enzymes [4].

Synthesis of Metabolically Stable Peptidomimetics and Protease Inhibitors

Incorporate this non-proteinogenic β-amino acid into peptide chains to confer resistance to proteolytic degradation. The C–F bond on the aromatic ring is known to significantly impede oxidative metabolism, while the β-amino acid backbone itself is inherently resistant to standard proteases [4]. This dual stabilization strategy is critical for developing long-acting peptide-based therapeutics. Use standard solid-phase or solution-phase peptide synthesis protocols to create analogs of biologically active peptides, incorporating this building block to enhance their in vivo half-life and oral bioavailability. This is particularly relevant for designing inhibitors of serine and aspartyl proteases, where a metabolically stable β-amino acid is a critical pharmacophore element [5].

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